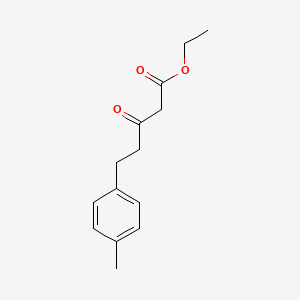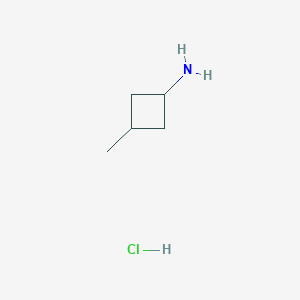
3-Methylcyclobutanamine hydrochloride
Descripción general
Descripción
3-Methylcyclobutanamine hydrochloride is a chemical compound that appears as a pale-yellow to yellow-brown sticky oil to semi-solid or solid .
Molecular Structure Analysis
The molecular formula of 3-Methylcyclobutanamine hydrochloride is C5H11N.ClH . The InChI code is 1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H . The molecular weight is 121.61 .Physical And Chemical Properties Analysis
3-Methylcyclobutanamine hydrochloride is a white to off-white to brown powder or crystals . It has a molecular weight of 121.61 . The storage temperature is recommended to be in a refrigerator .Aplicaciones Científicas De Investigación
Novel Synthesis and NMR Analysis
Research by Christl and Cohrs (2015) in the European Journal of Organic Chemistry focuses on a novel synthesis pathway for compounds related to 3-Methylcyclobutanamine hydrochloride. Their study highlights the use of bicyclo[2.1.1]hex-2-ene as a starting material, leading to the creation of 2,3-dihydro-1,3-methano-1H-indene. The study also offers an in-depth analysis of the compound's NMR spectra, including anomalies in methylene carbon atoms' absorptions, contributing to our understanding of such compounds' molecular behavior (Christl & Cohrs, 2015).
Environmental Degradation Studies
A 2022 study by He, Wang, and Wang in the Separation and Purification Technology journal explores the degradation of nitrogenous heterocyclic compounds, including 3-methylindole, using ionizing radiation. This study is crucial for understanding the environmental impact and treatment of pollutants related to 3-Methylcyclobutanamine hydrochloride. It investigates factors such as absorbed doses, initial concentration, and pH on degradation efficiency, providing insights into advanced wastewater treatment processes (He, Wang, & Wang, 2022).
Synthesis of Protected Aminocyclobutanone
In Tetrahedron Letters, a 2020 study by Mohammad, Reidl, Zeller, and Becker discusses the synthesis of a protected α-aminocyclobutanone as a synthon for cyclobutanone-containing lead inhibitors. This research is relevant for understanding the applications of 3-Methylcyclobutanamine hydrochloride in medicinal chemistry, particularly in the development of inhibitors for hydrolase enzymes (Mohammad, Reidl, Zeller, & Becker, 2020).
Synthesis and Antibacterial Activity
Osarumwense (2022) in Magna Scientia Advanced Research and Reviews investigates the synthesis of heterocyclic compounds with structures similar to 3-Methylcyclobutanamine hydrochloride. The study highlights their significant antibacterial activity against various microorganisms, demonstrating the potential of such compounds in developing new antibacterial agents (Osarumwense, 2022).
Safety and Hazards
3-Methylcyclobutanamine hydrochloride is classified as harmful if swallowed or inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propiedades
IUPAC Name |
3-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHLHFUJZFKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclobutanamine hydrochloride | |
CAS RN |
89381-07-7 | |
| Record name | 3-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3080902.png)
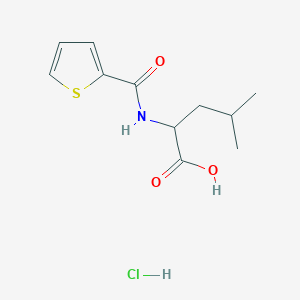
![[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride](/img/structure/B3080907.png)

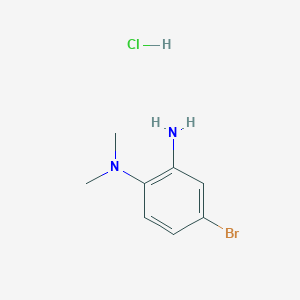
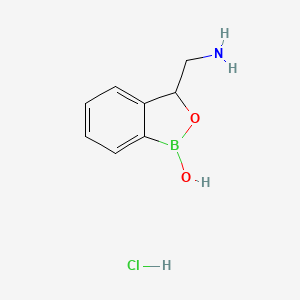

![4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080951.png)
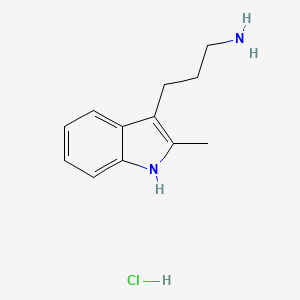
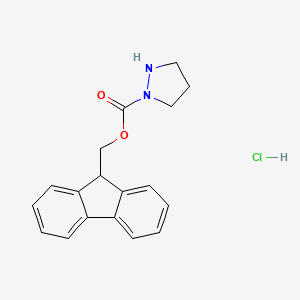

![N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B3080980.png)
![3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3080981.png)
